molecular formula C20H18N2O3S B2858439 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one CAS No. 384361-54-0

3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B2858439
CAS No.: 384361-54-0
M. Wt: 366.44
InChI Key: ODTMBXDGVVUVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chromen-4-one derivative with a benzothiazole substituent at the 3-position, a dimethylaminomethyl group at the 8-position, and a methyl group at the 2-position. Its structure combines a planar chromen-4-one core with a benzothiazole moiety, which is often associated with bioactive properties such as antimicrobial, antitumor, or fluorescent activity .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-11-17(20-21-14-6-4-5-7-16(14)26-20)18(24)12-8-9-15(23)13(10-22(2)3)19(12)25-11/h4-9,23H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTMBXDGVVUVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and a suitable base, followed by oxidation.

    Chromenone Synthesis: The chromenone core is often prepared via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid.

    Coupling Reactions: The final step involves coupling the benzothiazole and chromenone moieties. This can be achieved through a nucleophilic substitution reaction where the benzothiazole derivative reacts with a suitable electrophilic chromenone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the chromenone moiety can undergo oxidation to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chromenone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one is studied for its potential as a fluorescent probe due to its chromophore properties. It can be used to label and track biological molecules in various assays.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In industry, this compound can be used in the development of new materials with specific optical properties, such as dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety can intercalate with DNA, while the chromenone structure can interact with various proteins, modulating their activity. These interactions can lead to changes in cellular processes, such as apoptosis or signal transduction pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to its analogs, such as Mannich reactions for introducing the dimethylaminomethyl group .
  • Structure-Activity Relationship (SAR): The 8-position substituent’s size and polarity are critical for target engagement. Smaller groups (e.g., dimethylaminomethyl) may favor membrane permeability, while larger groups (e.g., morpholinylmethyl) could enhance specificity .

Biological Activity

3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one, commonly referred to as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-cancer agent, particularly through its interaction with DNA and inhibition of topoisomerase I. This article will explore the biological activity of this compound, including its mechanism of action, cytotoxic effects, and potential therapeutic applications.

The compound is characterized by the following structural formula:

C19H21N2O3S\text{C}_{19}\text{H}_{21}\text{N}_{2}\text{O}_{3}\text{S}

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Acylation : 2-Aminobenzenethiol is acylated using methyl chloroformate in pyridine.
  • Reduction : The resulting product is treated with zinc dust in glacial acetic acid to yield the final compound.

The primary mechanism of action for this compound involves:

  • Inhibition of Topoisomerase I : This enzyme is crucial for DNA replication and transcription. By inhibiting topoisomerase I, the compound interferes with these processes, leading to apoptosis in cancer cells .
  • Interaction with DNA : The compound binds to DNA, disrupting normal cellular processes and inducing cell cycle arrest .

Cytotoxic Effects

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • In studies involving prostate cancer cell lines (PC3 and DU145), the compound showed a dose-dependent decrease in cell viability with IC50 values indicating effective cytotoxicity over time .
Cell LineIC50 (μg/mL) at 24hIC50 (μg/mL) at 48hIC50 (μg/mL) at 72h
PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

This data indicates that PC3 cells are more sensitive to the treatment compared to DU145 cells, suggesting variations in response based on cellular context.

Anti-Proliferative Activity

The anti-proliferative effects were also noted in normal cell lines, where the compound exhibited significantly lower toxicity, indicating a degree of selectivity towards cancerous cells .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Prostate Cancer Cells : A detailed examination revealed that treatment with the compound led to chromatin condensation and DNA damage in PC3 cells, further confirming its role as a cytotoxic agent .
  • Topoisomerase Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibited topoisomerase I activity, which is pivotal for DNA unwinding during replication .

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • In Vivo Studies : To assess the therapeutic potential and pharmacokinetics in animal models.
  • Mechanistic Insights : Understanding the precise molecular interactions and pathways influenced by this compound could lead to enhanced efficacy and safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.